eIF4A3-IN-5 is a small molecule that functions as an inhibitor of the eukaryotic initiation factor 4A3, a crucial component of the exon junction complex involved in mRNA processing and stability. This compound has garnered attention due to its potential therapeutic implications, particularly in cancer treatment, where eIF4A3 is often overexpressed and associated with poor prognosis.
eIF4A3-IN-5 is classified as a small molecule inhibitor targeting the eukaryotic initiation factor 4A3. It is derived from pharmacological research aimed at understanding and manipulating the functions of RNA helicases in cellular processes. The compound has been studied primarily in the context of its effects on RNA metabolism and gene expression regulation, particularly in oncogenic contexts where eIF4A3 plays a pivotal role.
The synthesis of eIF4A3-IN-5 typically involves several organic chemistry techniques, including:
eIF4A3-IN-5 features a unique molecular structure characterized by specific functional groups that facilitate its interaction with the eukaryotic initiation factor 4A3. Key structural details include:
The molecular formula, molecular weight, and other structural parameters are usually determined during the characterization phase.
eIF4A3-IN-5 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions include:
The inhibition mechanism is vital for understanding how eIF4A3-IN-5 can modulate RNA metabolism in cancer cells.
The mechanism of action for eIF4A3-IN-5 primarily revolves around its ability to inhibit the helicase activity of eIF4A3:
This mechanism highlights the potential of eIF4A3-IN-5 as a therapeutic agent in conditions where eIF4A3 activity contributes to disease progression.
eIF4A3-IN-5 possesses several notable physical and chemical properties:
These properties are essential for determining the practical applications of eIF4A3-IN-5 in laboratory settings.
eIF4A3-IN-5 has significant potential applications in various scientific fields:
EIF4A3 (Eukaryotic Initiation Factor 4A3), a DEAD-box RNA helicase, serves as a critical scaffold protein within the exon junction complex (EJC)—a multiprotein assembly deposited ~24 nucleotides upstream of mRNA exon-exon junctions during splicing. This complex consists of core components MAGOH, RBM8A (Y14), and CASC3 (MLN51/BTZ), with EIF4A3 acting as its central ATP-dependent RNA-binding module [1] [10]. Structurally, EIF4A3 contains conserved RecA-like domains (RecA1: residues 69-239; RecA2: residues 250-411) and signature motifs: the Q motif (aa 38-60) for ATP binding and the DEAD-box motif (aa 187-190; Asp-Glu-Ala-Asp) conferring helicase activity [1]. Its ATP-dependent conformational switch between "open" (ADP-bound/low RNA affinity) and "closed" (ATP-bound/RNA-bound) states regulates EJC assembly:
EJC Assembly & mRNA Surveillance: CWC22 recruits phosphorylated EIF4A3 to spliceosomes. Subsequent binding of the MAGOH-Y14 heterodimer locks EIF4A3 in its RNA-bound closed conformation, forming the pre-EJC core. This recruits peripheral proteins (RNPS1, Aly/REF) and CASC3 to finalize the EJC, which remains bound to mRNA during nuclear export [1] [4]. The EJC serves as a quality control mark for nonsense-mediated decay (NMD). Premature termination codons (PTCs) located >50-55 nucleotides upstream of an EJC trigger UPF1 phosphorylation and mRNA degradation—a process requiring EIF4A3’s RNA anchoring function [1] [6].
m6A Methylation Suppression: EIF4A3 globally suppresses N6-methyladenosine (m6A) modifications near exon junctions by sterically blocking methyltransferase complexes. Loss of EIF4A3 induces hypermethylation of mRNA coding sequences, altering transcript stability and translation efficiency—a mechanism dysregulated in multiple cancers [10].
Non-Coding RNA Regulation: EIF4A3 binds flanking introns of pre-mRNAs to promote circular RNA (circRNA) biogenesis (e.g., circMMP9, circBRWD3) and stabilizes select lncRNAs (e.g., LINC00680) by preventing exonucleolytic degradation [3] [7] [9].
Table 1: Molecular Functions of EIF4A3 in RNA Metabolism
Function | Mechanism | Key Interacting Partners |
---|---|---|
Exon Junction Complex | ATP-dependent RNA binding; anchors EJC 24nt upstream of exon junctions | MAGOH, Y14, CASC3, CWC22 |
Nonsense-Mediated Decay | Flags mRNAs with premature stop codons for degradation | UPF1, UPF2, UPF3B |
Selenoprotein Translation | Binds SECIS elements to repress selenocysteine incorporation during deficiency | SECISBP2 |
circRNA Biogenesis | Binds flanking introns to facilitate back-splicing | Pre-mRNA upstream/downstream motifs |
m6A Suppression | Protects exon junction-proximal RNA from methylation | METTL3 complex |
EIF4A3 is genomically amplified and overexpressed across diverse malignancies, correlating with advanced stage, metastasis, and poor survival. Functional studies reveal its pleiotropic oncogenic roles through two primary mechanisms:
Ribosome Biogenesis (RiBi) Dysregulation: EIF4A3 localizes to nucleoli within the small subunit (SSU) processome, where it resolves R-loops (DNA-RNA hybrids) during rRNA transcription. Depletion impairs 18S/28S rRNA processing, triggering ribosome biogenesis stress. This activates the RPL5/RPL11-MDM2-p53 checkpoint, inducing cell cycle arrest. However, p53-mutant tumors bypass this surveillance, becoming addicted to EIF4A3 for uninterrupted RiBi. AML, pancreatic ductal adenocarcinoma (PDAC), and breast cancers with high RiBi activity show exceptional EIF4A3 dependency [2] [6] [10].
Splicing-Linked Oncogenesis: EIF4A3 drives carcinogenic splicing events and stabilizes non-coding RNAs:
Table 2: EIF4A3 Dysregulation in Select Cancers
Cancer Type | Expression Change | Oncogenic Mechanism | Clinical Correlation |
---|---|---|---|
Acute Myeloid Leukemia | Overexpression | Sustains ribosome biogenesis; suppresses p53 via MDM2 | Poor overall survival; therapy resistance [6] |
Breast Cancer | Amplification/Overexp | Induces circBRWD3/miR-142/RAC1-PAK1 axis; upregulates FASN/c-Myc | Lymph node metastasis; advanced TNM stage [3] [7] [9] |
Pancreatic Cancer | Overexpression | Alters >1,200 splicing events; promotes LINC01232-TM9SF2 signaling | Shorter survival; chemoresistance [5] [4] |
Bladder Cancer | Overexpression | Global m6A hypermethylation; CD8+ T-cell dysfunction | Reduced immunotherapy response [10] |
The dependence of aggressive tumors on EIF4A3 stems from two vulnerabilities:
EIF4A3 inhibitors (e.g., eIF4A3-IN-5) offer mechanistic advantages over pan-eIF4A inhibitors:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0